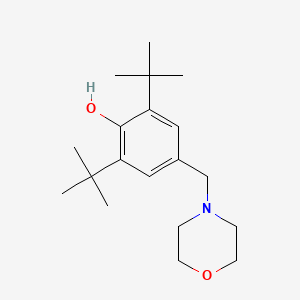
5,6-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 5,6-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione involves multiple steps, starting from basic phthalimide derivatives or similar precursors. For instance, derivatives of hexahydro-1H-isoindole-1,3(2H)-dione can be synthesized from 3-sulfolene, with subsequent modifications leading to various substituted isoindole diones through reactions like epoxidation and nucleophilic opening of the epoxide ring (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of isoindole dione derivatives shows significant variability based on the substituents and their positions. X-ray diffraction analyses reveal that these compounds can adopt non-planar conformations with varying dihedral angles between the isoindole and the phenyl rings, influencing their chemical and physical properties (Duru et al., 2018).
Chemical Reactions and Properties
Isoindole diones undergo various chemical reactions, including chlorotropic rearrangement in polar solvents, leading to the formation of new compounds with distinct structures and properties (Dyadyuchenko et al., 1999). These reactions are crucial for modifying the compound's chemical behavior and exploring its potential applications.
Physical Properties Analysis
The physical properties of isoindole dione derivatives, such as their crystalline structure and vibrational spectra, are closely related to their molecular structure. Studies using techniques like Fourier transform infrared (FTIR) and Raman spectroscopy, combined with quantum chemical calculations, provide detailed insights into their vibrational modes and structural parameters (Arjunan et al., 2009).
Chemical Properties Analysis
The chemical properties of isoindole dione derivatives, such as their reactivity and interactions with various nucleophiles, play a significant role in their applications and chemical behavior. The synthesis and reactions with N-nucleophiles have been explored to understand these properties and their implications for potential applications (Mukhomodyarova & Ibragimova, 2023).
Propriétés
IUPAC Name |
5,6-dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-5-7-8(6-10(9)16)14(20)17(13(7)19)11-3-1-2-4-12(11)18/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBKTJKBZBNBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

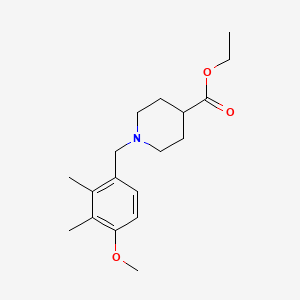
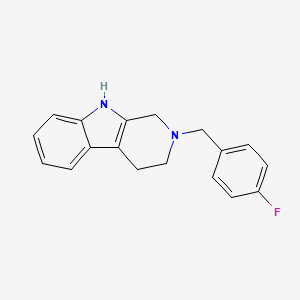
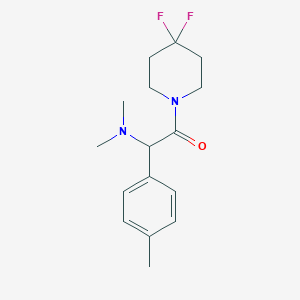
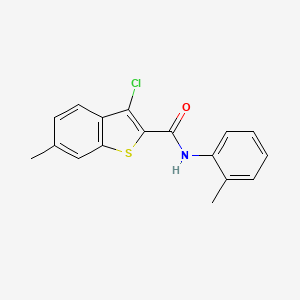
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(4-pyridinyl)propanoyl]-4-piperidinol](/img/structure/B5670131.png)
![1-{4-methyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidin-5-yl}ethanone](/img/structure/B5670133.png)
![5-methyl-1'-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5670134.png)

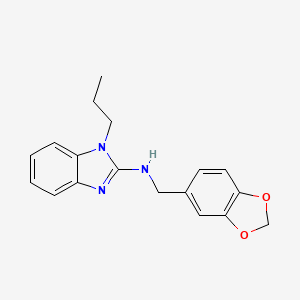
![1-methyl-1,2,3,4,5,11-hexahydro-6H-azepino[2,3-b]quinolin-6-one](/img/structure/B5670148.png)
![(3R*,4S*)-1-[(6-methylquinolin-8-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670151.png)
![4-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5670164.png)
